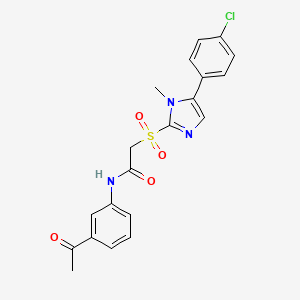
N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an acetylphenyl group, a chlorophenyl moiety, and an imidazole ring. Its molecular formula is C18H18ClN3O3S, with a molecular weight of approximately 397.87 g/mol. The presence of the sulfonamide group is significant for its biological activity.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit carbonic anhydrases (CAs), which are crucial for tumor growth and proliferation.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, as evidenced by increased annexin V-FITC positivity in treated cell lines.
- Antimicrobial Activity : The imidazole ring has been associated with antimicrobial properties, potentially disrupting bacterial cell membranes.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. The following table summarizes the IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 10.93 | Apoptosis induction |
| HeLa (cervical) | 15.00 | Cell cycle arrest |
| A549 (lung) | 12.50 | Inhibition of growth |
The compound showed a marked increase in apoptosis markers in MDA-MB-231 cells, demonstrating its potential as an anti-breast cancer agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against several bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
- Case Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with the compound resulted in a 22-fold increase in apoptotic cells compared to the control group. This was confirmed through flow cytometry analysis, indicating its efficacy in inducing programmed cell death .
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load within 24 hours of treatment, highlighting its potential as an alternative therapeutic agent .
属性
IUPAC Name |
N-(3-acetylphenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13(25)15-4-3-5-17(10-15)23-19(26)12-29(27,28)20-22-11-18(24(20)2)14-6-8-16(21)9-7-14/h3-11H,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFPACMUDEDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














